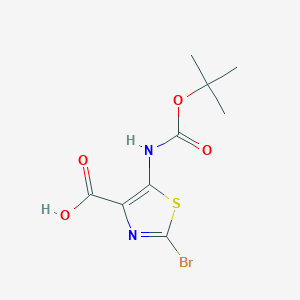
2-Bromo-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid
Overview
Description
2-Bromo-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H11BrN2O4S and its molecular weight is 323.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
The compound contains a tert-butoxycarbonyl (Boc) group, which is a widely used protective group in peptide synthesis . The Boc group is stable towards most nucleophiles and bases . It can be removed under acidic conditions, producing tert-butyl cations . This suggests that the compound may interact with its targets through the Boc group.
Biochemical Pathways
The presence of the boc group suggests that it may be involved in peptide synthesis or modification .
Pharmacokinetics
The presence of the Boc group may influence its bioavailability, as Boc groups are known to enhance the lipophilicity of compounds, potentially improving cellular uptake .
Result of Action
Given its potential role in peptide synthesis or modification, it may influence protein structure and function .
Action Environment
Environmental factors such as pH and temperature could influence the stability and efficacy of this compound . For instance, the Boc group can be removed under acidic conditions . Therefore, the compound’s action may be influenced by the acidity of its environment.
Properties
IUPAC Name |
2-bromo-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O4S/c1-9(2,3)16-8(15)12-5-4(6(13)14)11-7(10)17-5/h1-3H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIIGKBWKJQUEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(S1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














